mechanism of action for ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine derivatives
mechanism of action for ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine derivatives
An In-depth Technical Guide to the Mechanism of Action for Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Derivatives
Abstract
The quinolizidine alkaloid scaffold, a privileged structure in medicinal chemistry, represents a foundational framework for a diverse range of biologically active compounds.[1][2][3] This guide focuses on derivatives of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, a class of molecules built upon the 1-azabicyclo[4.4.0]decane core.[1][2] While direct pharmacological data on this specific ethylamine derivative is sparse, extensive research on structurally analogous compounds, particularly derivatives of the natural alkaloid lupinine, provides a robust basis for postulating mechanisms of action and for designing a comprehensive strategy for their elucidation.[4][5] This document synthesizes current knowledge, proposes likely molecular targets, and provides detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore potential interactions with neurological receptors, viral proteins, and other cellular targets, grounding our analysis in established biochemical and cell-based assay methodologies.[3][6][7]
The Quinolizidine Scaffold: A Privileged Core
Chemical Nature and Significance
Quinolizidine alkaloids (QAs) are a structurally diverse class of natural products characterized by a fused bicyclic scaffold known as quinolizidine, or 1-azabicyclo[4.4.0]decane.[1][2] This nitrogen-containing heterocyclic system is predominantly found in plants of the Fabaceae family, where it serves as a chemical defense against herbivores.[2] The rigid, conformationally restricted nature of the quinolizidine core makes it an excellent scaffold for presenting substituents in a well-defined three-dimensional space, facilitating specific interactions with biological macromolecules. This has led to its designation as a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets.[3][8]
Biosynthesis and Pharmacological Landscape
The biosynthesis of QAs originates from the amino acid L-lysine, which is converted to cadaverine and subsequently cyclized to form the core structure.[1][9] Nature has produced over 390 known variants, including well-studied alkaloids like lupinine, sparteine, matrine, and cytisine.[1] These natural products exhibit a vast spectrum of pharmacological activities, including sedative, anti-inflammatory, antiviral, antitumor, and antiarrhythmic effects.[2][10][11] For instance, cytisine is a partial agonist at nicotinic acetylcholine receptors and is used in smoking cessation aids, while sparteine has been investigated for its antiarrhythmic properties.[1][12] This inherent bioactivity of the parent scaffold provides a strong rationale for the exploration of novel synthetic derivatives.
Profiling Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Derivatives
The core structure of interest, ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine, features a flexible ethylamine side chain at the C-1 position of the quinolizidine ring. This structure is closely related to the natural alkaloid lupinine, which possesses a hydroxymethylene group at the same position.[4] Much of our mechanistic understanding is extrapolated from studies on lupinine derivatives where this hydroxyl group is chemically modified, often by introducing pharmacophores like 1,2,3-triazole rings.[4][13]
Research on these analogous triazole derivatives of lupinine has revealed several promising biological activities:
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Antiviral Properties: Certain derivatives show inhibitory effects on the replication of influenza viruses (including H1N1 and H3N2 subtypes), with molecular docking studies suggesting interaction with the viral proteins hemagglutinin and neuraminidase.[3][5]
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Neurological Activity: Some lupinine-triazole hybrids have demonstrated acetylcholinesterase (AChE) inhibitory activity, positioning them as potential candidates for evaluation in models of neurodegenerative diseases like Alzheimer's.[3][13]
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Hemorheological and Cytotoxic Effects: Studies have also identified compounds capable of reducing blood hyperviscosity and affecting the deformability of red blood cells, alongside demonstrating general cytotoxic and antimicrobial activities.[4][14]
A Strategic Framework for Elucidating the Mechanism of Action (MoA)
Determining the precise MoA is a critical step in drug development. It involves moving from an observed phenotype (e.g., cell death, viral inhibition) to identifying the specific molecular target and pathway responsible. A systematic approach is essential.[7][15]
Postulated Molecular Targets
Based on the activities observed in the broader quinolizidine class, several high-priority molecular targets can be postulated for these derivatives:
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Neuronal Receptors and Enzymes: Given the activity of cytisine and synthetic AChE inhibitors, key targets include nicotinic acetylcholine receptors (nAChRs) and acetylcholinesterase itself.[1][13]
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Viral Proteins: For derivatives exhibiting antiviral effects, direct binding to viral surface proteins (hemagglutinin, neuraminidase) or inhibition of viral enzymes (e.g., proteases, polymerases) are likely mechanisms.[3][5]
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Ion Channels: The reported antiarrhythmic effects of related compounds like sparteine suggest potential modulation of cardiac ion channels (e.g., sodium, potassium, or calcium channels).[8][12]
-
Enzymes in Cell Proliferation/Survival Pathways: Observed cytotoxicity could stem from the inhibition of critical enzymes like topoisomerases, DNA gyrase, or protein kinases involved in cell cycle regulation.[16]
A Validated Workflow for MoA Determination
The process of confirming these targets requires a hierarchical testing funnel, beginning with broad screening and progressing to specific, hypothesis-driven assays.[15] This workflow ensures that resources are focused on the most promising candidates and mechanisms.
Caption: A hierarchical workflow for Mechanism of Action (MoA) elucidation.
Key Experimental Protocols for MoA Investigation
The trustworthiness of any MoA study rests on robust, well-controlled experiments.[17] The following protocols represent foundational assays for testing the hypotheses outlined above.
Protocol: Acetylcholinesterase (AChE) Enzyme Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit AChE activity, a key target in neurodegenerative disease.
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Principle: Based on the Ellman method, AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE enzyme, ATCh substrate, and DTNB in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0). Prepare serial dilutions of the test compound and a known inhibitor (e.g., Donepezil) as a positive control.
-
Assay Plate Setup: In a 96-well microplate, add 20 µL of each test compound dilution. Include wells for a vehicle control (e.g., DMSO) and the positive control.
-
Enzyme Addition: Add 140 µL of buffer and 20 µL of the AChE solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of DTNB followed by 10 µL of ATCh substrate solution to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition relative to the vehicle control. Plot percent inhibition against compound concentration and fit to a dose-response curve to calculate the IC50 value.
-
-
Self-Validation System: The inclusion of a potent, known inhibitor (positive control) validates that the assay can detect inhibition. The vehicle control establishes the baseline 100% enzyme activity. A robust assay should yield a Z' factor greater than 0.4.[17]
Protocol: Neuronal Receptor Binding Assay
This biochemical assay determines if a compound binds to a specific receptor, such as the α7 nicotinic acetylcholine receptor (nAChR).
-
Principle: A competitive binding assay using a radiolabeled ligand (e.g., ³H-Epibatidine) that has a high affinity for the target receptor. The test compound's ability to displace the radioligand from the receptor is measured.
-
Step-by-Step Methodology:
-
Membrane Preparation: Use commercially available cell membranes expressing the target receptor or prepare them from cultured cells or tissue.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in a binding buffer.
-
Control Wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., nicotine) to saturate the receptors.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Determine the percent displacement of the radioligand by the test compound. Plot percent displacement against compound concentration to calculate the Ki (inhibitory constant).
-
-
Causality and Interpretation: A high binding affinity (low Ki) suggests the compound directly interacts with the receptor. This does not, however, distinguish between agonist, antagonist, or allosteric modulator activity, which requires a subsequent functional, cell-based assay (e.g., a calcium flux assay).[6]
Caption: Hypothetical MoA: Inhibition of AChE by a quinolizidine derivative.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds.[11] While a comprehensive SAR for ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine derivatives is not yet established, preliminary data from analogous lupinine-triazole compounds provide initial insights.[4][13]
| Compound Modification | Observed Activity Change | Postulated Rationale |
| Addition of a 4-methoxyphenyl group to the triazole ring | Increased ability to reduce blood hyperviscosity in vitro.[4] | Enhances molecular interactions with protein targets on red blood cells, possibly through favorable electronic or steric properties. |
| Addition of a benzyloxy-methoxyphenyl group to the triazole ring | Confers AChE-inhibitory activity.[13] | The bulk and electronic nature of this substituent likely facilitate binding within the active or peripheral site of the AChE enzyme. |
| Variation in substituents on the triazole ring | Modulates antiviral activity against influenza virions.[5] | Different functional groups alter the binding affinity for viral surface proteins like hemagglutinin or neuraminidase. |
This suggests that the substituent attached via the C-1 methyl group is a critical determinant of biological activity and target specificity.
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